N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine
Description
Properties
IUPAC Name |
(NE)-N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-9-5-3-4-6-10(9)14-11(7)8(2)12-13/h3-6,13H,1-2H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXPVBXCEATBBO-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)/C(=N/O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine typically involves the reaction of 3-methyl-1-benzofuran-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine is a benzofuran derivative with a hydroxylamine functional group attached to an ethylidene bridge. Benzofuran derivatives are notable for their presence in various natural products and their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.
Potential Applications
- Medicinal Chemistry The presence of bromine in related compounds enhances reactivity and potential biological activity, making this compound a subject of interest in medicinal chemistry and organic synthesis.
- Enzyme Inhibition N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine has demonstrated potential as an inhibitor of specific kinases, including Src kinase, which plays a crucial role in cell signaling pathways. This inhibition can influence cellular processes such as proliferation and apoptosis.
- Modulation of Gene Expression N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine has been observed to modulate gene expression related to oxidative stress responses, enhancing cellular resilience against oxidative damage.
Interaction Studies
Interaction studies involving N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine indicate that this compound can modulate enzyme activities, particularly those involved in cell signaling and oxidative stress response pathways. Such interactions are crucial for understanding its potential therapeutic effects and side effects in biological systems.
Anticancer Activity of Benzofuran Derivatives
- Benzofuran derivatives have demonstrated antitumor properties .
- substitutions at different locations on the benzofuran ring can impact antiproliferative activity . For example, introducing a methyl group at the C–3 position of the benzofuran ring can increase activity . Also, higher activity can be observed in compounds with methoxy groups at position C–6 rather than at position C–7 of the benzofuran ring .
Related Compounds
Several compounds share structural similarities with N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine:
- This compound contains a methyl group on the benzofuran ring.
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone features a pyrazole moiety.
- 5-Bromo-N-(2-hydroxyphenyl)-2-methylbenzamide contains a hydroxyl group on a phenyl ring.
Mechanism of Action
The primary targets of N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine are cancer cells, particularly leukemia cells (K562), prostate cancer cells (PC3), colon cancer cells (SW620), and human kidney cancer cells (Caki 1). The compound interacts with its targets by inducing pro-oxidative effects, which increase reactive oxygen species in cancer cells. This interaction leads to the induction of apoptosis, or programmed cell death, in these cells.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the aromatic backbone or substituents. Key comparisons are summarized below:
Table 1: Structural and Functional Comparisons
Reactivity and Functional Group Analysis
The hydroxylamine moiety (–NH–OH) is a critical reactive site across these compounds. In This compound , this group enables:
- Hydrogen Bonding : Stabilizes molecular conformations and facilitates interactions with electrophiles .
- Condensation Reactions: Reacts with carbonyl groups to form oximes or nitrones, a property shared with analogs like N-[(quinoxalin-2-yl)methylidene]hydroxylamine .
- Metal Chelation : The hydroxylamine oxygen and benzofuran’s lone pairs may act as ligands, similar to pyrazole-based derivatives ().
Biological Activity
N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine (CAS: 344287-22-5) is a compound with notable biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides an overview of its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₁₁H₁₁NO
- Molecular Weight : 189.21 g/mol
- CAS Number : 344287-22-5
- Structure : The compound features a hydroxylamine functional group attached to a benzofuran moiety, which is known for its pharmacological potential.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzofuran derivatives with hydroxylamine. This process can yield various derivatives that may exhibit differing biological activities.
Anticancer Properties
This compound has shown significant anticancer activity in various studies:
- Cytotoxicity : Research indicates that derivatives of benzofuran, including this compound, exhibit selective toxicity against cancer cell lines such as K562 (chronic myelogenous leukemia) and HL-60 (promyelocytic leukemia). IC50 values for these lines were reported at 5.0 mM and 0.1 mM respectively, indicating potent activity against leukemic cells .
- Mechanism of Action : The mechanism by which these compounds exert their effects may involve the induction of apoptosis in cancer cells, as well as interference with cellular proliferation pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Activity : Studies have shown that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) ranged from 16 to 64 µg/mL .
- Antifungal Activity : Similar evaluations have been conducted to assess antifungal properties, although specific data on this aspect remains limited.
Case Studies and Research Findings
Several studies highlight the biological activities of benzofuran derivatives, including this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine, and how can purity be optimized?
- Methodology : Synthesis typically involves condensation reactions between hydroxylamine derivatives and benzofuran-containing precursors. For example, analogous benzofuran oxime derivatives are synthesized under reflux with catalysts like piperidine in anhydrous ethanol . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using methanol) is critical. Purity ≥95% can be confirmed by HPLC (C18 column, UV detection at λmax ~255 nm) .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodology : Combine spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., benzofuran methyl group at δ ~2.3 ppm, hydroxylamine resonance at δ ~8-10 ppm) .
- X-ray crystallography : Use SHELXL for refinement . Single-crystal diffraction (Mo-Kα radiation) resolves bond lengths and angles, particularly the ethylidene-hydroxylamine linkage. ORTEP-3 can visualize thermal ellipsoids .
Q. What are the key stability considerations for handling this compound?
- Methodology : Store at -20°C in airtight, light-resistant containers to prevent degradation. Monitor stability via periodic HPLC analysis. Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the hydroxylamine group .
Advanced Research Questions
Q. How can tautomeric equilibria between hydroxylamine and nitrone forms be analyzed?
- Methodology : Use variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ to observe tautomerization. DFT calculations (e.g., Gaussian09 with B3LYP/6-31G**) predict energy barriers and tautomer ratios. IR spectroscopy (C=N stretch ~1600 cm⁻¹ vs. N-O stretch ~1250 cm⁻¹) provides additional validation .
Q. What experimental design strategies address low yields in benzofuran-ethylidene condensations?
- Methodology : Optimize reaction parameters:
- Catalyst screening : Test bases (piperidine, DBU) or Lewis acids (ZnCl₂) .
- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents.
- Kinetic studies : Use in situ FTIR or LC-MS to track intermediate formation. Statistical tools (e.g., Design of Experiments) identify critical factors .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Case example : Discrepancies in NMR signals may arise from dynamic processes (e.g., hindered rotation of the benzofuran-ethylidene group). Use NOESY/ROESY to confirm spatial proximity of protons. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula accuracy .
Q. What computational approaches predict the compound’s reactivity in nucleophilic additions?
- Methodology : Perform frontier molecular orbital (FMO) analysis to identify electrophilic sites. Molecular electrostatic potential (MEP) maps highlight regions prone to nucleophilic attack (e.g., hydroxylamine nitrogen). Dock the compound into enzyme active sites (AutoDock Vina) to study bioactivity .
Q. How to assess the compound’s potential as a pharmacophore in antimicrobial agents?
- Methodology :
- In vitro assays : Test against Gram-positive/negative bacteria (MIC via broth microdilution). Compare with structurally similar benzofuran derivatives .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
